N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide
Description
N-[1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a piperidine ring linked to a 2-methyl-5,6,7,8-tetrahydroquinazoline core. The benzamide moiety is substituted with a trifluoromethyl group at the ortho position, a structural motif commonly employed in medicinal chemistry to enhance metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O/c1-14-26-19-9-5-3-7-17(19)20(27-14)29-12-10-15(11-13-29)28-21(30)16-6-2-4-8-18(16)22(23,24)25/h2,4,6,8,15H,3,5,7,9-13H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJPYOUQLJWZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring is synthesized by reacting 2-aminobenzamide with an appropriate aldehyde under acidic conditions.
Piperidine Ring Formation: The quinazoline derivative is then reacted with piperidine in the presence of a suitable catalyst to form the piperidine ring.
Introduction of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl benzoyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-[1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide and Analogues
Functional Implications of Structural Differences
Heterocyclic Core Modifications
Substituent Effects
- Trifluoromethyl Group: The ortho-trifluoromethyl group in the target compound enhances electron-withdrawing effects and lipophilicity, similar to the trifluoropropoxy group in Examples 284–285 .
- Chlorine vs. Fluorine: Example 284’s 5-chloro substituent increases electrophilicity, whereas fluorine in Compound 923113-15-9 improves metabolic stability without steric bulk .
Research Findings and Limitations
Patent examples (e.g., EP 3 532 474 B1) suggest that trifluoromethyl and heterocyclic motifs are prioritized in kinase inhibitors, but direct activity data for the target compound remain unverified .
Biological Activity
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A quinazoline moiety, known for various biological activities.
- A piperidine ring, which is often associated with neuroactive properties.
- A trifluoromethyl group that enhances lipophilicity and metabolic stability.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of quinazoline have shown effectiveness in inhibiting cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 5 | A549 (Lung Cancer) | 2.12 ± 0.21 | |
| Compound 8 | HCC827 (Lung Cancer) | 6.26 ± 0.33 | |
| Compound 15 | NCI-H358 (Lung Cancer) | 0.85 ± 0.05 |
These findings suggest that the compound may possess similar antitumor activity and could be a candidate for further development.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- DNA Interaction : Compounds with similar structures have been shown to bind within the minor groove of DNA, potentially inhibiting replication and transcription processes.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Kinases : The piperidine component may interact with various kinases involved in cancer progression.
Case Studies
In a recent study evaluating the efficacy of various quinazoline derivatives against lung cancer cell lines:
- Compound 8 demonstrated a significant reduction in cell viability in both 2D and 3D cultures.
- The cytotoxic effects were assessed using standard drugs for comparison, showcasing the potential of these compounds as effective antitumor agents.
Antimicrobial Activity
In addition to antitumor properties, there is emerging evidence suggesting antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Q & A
Q. Methodological validation :
- In silico docking : Use AutoDock Vina to predict binding to kinase domains (e.g., PDB: 1M17) .
- Enzymatic assays : Test inhibition of recombinant kinases with ATP-Glo luminescence assays .
Addressing Data Contradictions
Q: How should researchers reconcile conflicting spectral or reactivity data? A:
- Case study : A 2024 study reported a 283–284°C melting point for a quinazoline derivative, but computational models predicted 275°C. The discrepancy was traced to polymorphic crystal forms .
- Strategies :
- Repeat synthesis under inert conditions (e.g., argon) to exclude oxidation byproducts .
- Cross-validate with LC-MS for molecular weight confirmation .
Theoretical Frameworks for Research Design
Q: How can researchers link this compound’s study to broader pharmacological theories? A:
- Kinase inhibition hypothesis : Align with structure-activity relationship (SAR) models for ATP-competitive inhibitors .
- Metabolic stability : Apply Lipinski’s Rule of Five to optimize bioavailability during derivatization .
Quality Control in Synthesis
Q: What methods ensure batch-to-batch consistency? A:
- Impurity profiling : Use HPLC with C18 columns (e.g., 98% purity threshold) and reference standards for byproducts (e.g., dehalogenated analogs) .
- Stability studies : Accelerated degradation under heat/humidity (40°C/75% RH) monitors hydrolytic susceptibility of the benzamide group .
Pharmacological Profiling
Q: What assays are critical for preclinical evaluation? A:
- In vitro :
- Cytotoxicity (MTT assay in HepG2 cells).
- Plasma protein binding (equilibrium dialysis) .
- In vivo :
- Pharmacokinetics (IV/PO dosing in rodents; LC-MS/MS for plasma analysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
